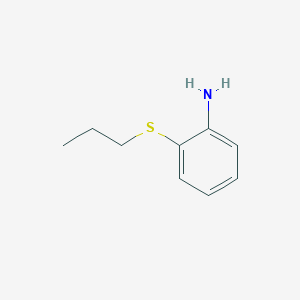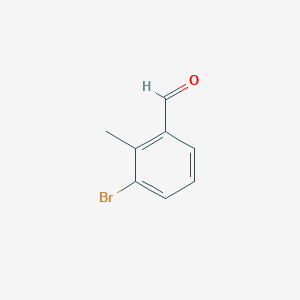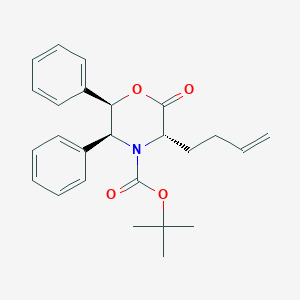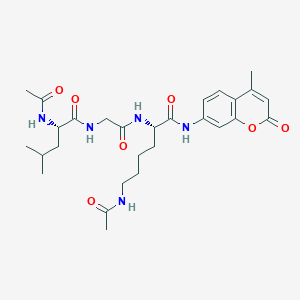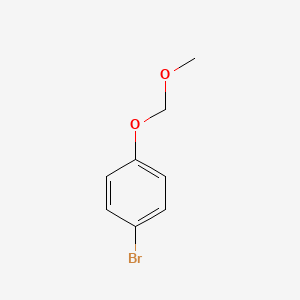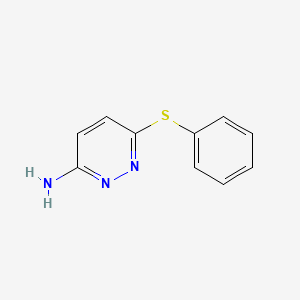
3-Amino-6-(phenylthio)pyridazine
描述
3-Amino-6-(phenylthio)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a pyridazine ring substituted with an amino group at the 3-position and a phenylthio group at the 6-position. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
作用机制
Target of Action
The primary target of the 3-Amino-6-(phenylthio)pyridazine compound is the glial cells in the nervous system . This compound has been developed to selectively inhibit glial activation, a process that is associated with neurodegenerative disease pathology .
Mode of Action
The this compound compound interacts with its targets by selectively blocking the increased production of Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Nitric Oxide (NO) by activated glia .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of cytokines and oxidative stress products. By selectively inhibiting the overproduction of these substances, the compound can suppress excessive glial activation . This action is distinct from other classes of experimental therapeutics and FDA-approved drugs .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its selective inhibition of certain biochemical pathways .
Result of Action
The result of the compound’s action is the suppression of certain glial activation processes, such as increases in oxidative stress-related enzymes and proinflammatory cytokines . This leads to a reduction in the detrimental effects associated with neurodegenerative disease pathology .
生化分析
Biochemical Properties
3-Amino-6-(phenylthio)pyridazine plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. This compound has been shown to selectively inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells . The interaction of this compound with these biomolecules suggests its potential as a selective inhibitor of glial activation, which is crucial in the context of neurodegenerative diseases. The compound does not inhibit beneficial glial functions, highlighting its specificity and therapeutic potential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In glial cells, this compound reduces the overproduction of cytokines and oxidative stress products, which are detrimental in neurodegenerative disease pathology . By modulating the activity of glial cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. This modulation helps in maintaining cellular homeostasis and preventing excessive inflammatory responses that can lead to cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases involved in inflammatory pathways . The compound selectively blocks the activation of these kinases, thereby inhibiting the downstream production of pro-inflammatory mediators such as IL-1β, iNOS, and NO . This selective inhibition is achieved without affecting other essential cellular functions, making this compound a promising candidate for therapeutic intervention in inflammatory conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on glial activation for extended periods . Long-term studies have shown that the compound may undergo gradual degradation, which can affect its efficacy over time . Despite this, the initial inhibitory effects on cytokine production and oxidative stress remain significant, highlighting the compound’s potential for short-term therapeutic applications .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits glial activation without causing adverse effects . At higher doses, there may be potential toxic effects, including cellular toxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress . The compound interacts with enzymes such as iNOS, modulating their activity and thereby influencing the production of reactive nitrogen species . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in inflammatory responses . These interactions highlight the compound’s role in regulating metabolic pathways associated with inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on glial activation . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches the sites of inflammation and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of glial cells, where it interacts with protein kinases and other biomolecules involved in inflammatory pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its accumulation in the cytoplasm . This subcellular localization is essential for the compound’s activity, as it allows this compound to effectively inhibit the production of pro-inflammatory mediators .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(phenylthio)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The amino group is introduced at the 3-position of the pyridazine ring through nucleophilic substitution reactions. This can be accomplished using reagents such as ammonia or primary amines.
Thioether Formation: The phenylthio group is introduced at the 6-position through the reaction of the pyridazine derivative with a thiol compound, such as thiophenol, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
3-Amino-6-(phenylthio)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can target the nitro group (if present) or the pyridazine ring itself, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives with different functional groups.
科学研究应用
3-Amino-6-(phenylthio)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and neuroprotective agent.
Biological Research: The compound’s ability to modulate glial cell activity makes it a valuable tool for studying neurodegenerative diseases and neuroinflammation.
Chemical Biology: The compound can be used as a probe to investigate the molecular mechanisms underlying glial cell activation and inflammation.
Industrial Applications: The compound’s unique chemical properties make it a potential candidate for the development of new materials and agrochemicals.
相似化合物的比较
Similar Compounds
3-Amino-6-phenylpyridazine: Lacks the phenylthio group, which may result in different chemical reactivity and biological activity.
6-Phenylthio-3-pyridazinone: Contains a carbonyl group at the 3-position instead of an amino group, leading to different chemical properties and applications.
3-Amino-6-methylthio-pyridazine: Features a methylthio group instead of a phenylthio group, which may affect its reactivity and biological activity.
Uniqueness
3-Amino-6-(phenylthio)pyridazine is unique due to the presence of both the amino and phenylthio groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for selective inhibition of glial cell activation and inflammation, making it a valuable compound for medicinal chemistry and biological research.
属性
IUPAC Name |
6-phenylsulfanylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESEBXJNCNXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465769 | |
| Record name | 3-Amino-6-(phenylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90844-35-2 | |
| Record name | 3-Amino-6-(phenylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
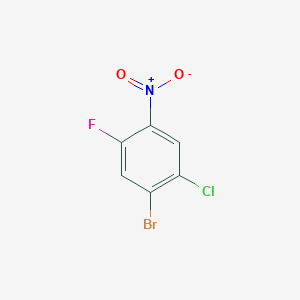
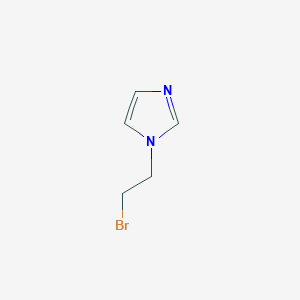
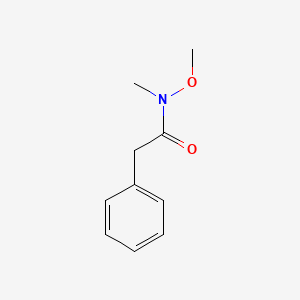
![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
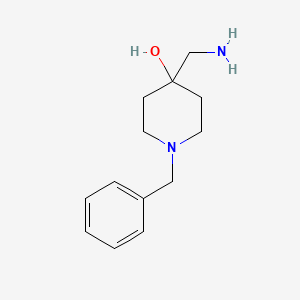
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)
